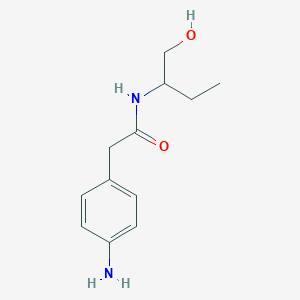

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAMRZVAWRJAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of important enzymes in the nervous system. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

This compound features an aminophenyl group and a hydroxybutanamide moiety, which contribute to its biological activity.

Enzyme Inhibition

One of the primary biological activities investigated for this compound is its inhibition of butyrylcholinesterase (BChE), an enzyme that plays a key role in the hydrolysis of acetylcholine (ACh) in the brain.

- Inhibition Mechanism : The compound acts as a mixed-type inhibitor of BChE, showing significant binding interactions with key amino acid residues in the enzyme's active site. The binding involves π–π stacking interactions and hydrogen bonding, which enhance its inhibitory potency .

Study 1: Inhibition of BChE

A recent study evaluated several derivatives based on the structure of this compound. It was found that some derivatives exhibited IC50 values below 50 μM against BChE, indicating moderate inhibitory activity. For instance, derivative 8c showed an IC50 of , highlighting the potential for developing selective BChE inhibitors based on this scaffold .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the acetamide structure could significantly alter biological activity. Compounds with additional functional groups demonstrated enhanced potency against both BChE and microbial strains, suggesting that further optimization could lead to more effective therapeutic agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- InChIKey : CWAMRZVAWRJAJD-UHFFFAOYSA-N

- SMILES : OCC(CC)NC(Cc1ccc(cc1)N)=O

These properties facilitate its interaction with biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including neuroblastoma SH-SY5Y cells. In vitro assays demonstrated that it could induce apoptosis and inhibit cell proliferation effectively.

Case Study : A study evaluated the compound's efficacy against SH-SY5Y cells, revealing an IC50 value of approximately 22.47 μM after 72 hours of treatment, indicating significant antiproliferative effects compared to control treatments .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models mimicking neurodegenerative diseases such as Alzheimer's Disease (AD). Its ability to promote neuronal differentiation from neural stem cells is noteworthy, suggesting a potential role in regenerative medicine.

Case Study : In experiments involving hydrogen peroxide-induced oxidative stress in SH-SY5Y cells, this compound demonstrated protective effects, reducing cell death significantly compared to untreated controls .

Pharmacological Mechanisms

The mechanisms underlying the compound's biological activities are still under investigation. However, it is hypothesized that its structure allows for interactions with specific molecular targets involved in cell signaling pathways related to cancer progression and neurodegeneration.

Histone Deacetylase Inhibition

Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer and neurodegenerative diseases. The incorporation of a quinone moiety has been linked to enhanced HDAC inhibition, suggesting that this compound may share this characteristic .

Antioxidant Properties

The antioxidant activity of the compound contributes to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it can mitigate cellular damage associated with various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Application |

|---|---|---|---|

| This compound | Structure | 22.47 (72h) | Anticancer, Neuroprotection |

| Vorinostat | Structure | 39.03 (24h) | HDAC Inhibitor |

| Compound X | Structure | 38.96 (48h) | Neuroprotection |

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: The hydroxyl group in the target compound may improve aqueous solubility compared to analogs with non-polar substituents (e.g., diphenylpropyl in or difluorophenyl in ).

- For example, compound 40007 (N-(3,3-diphenylpropyl) analog) showed antioxidant and anti-inflammatory activity in vitro.

- Synthetic Flexibility: The 4-aminophenyl group is a common pharmacophore in acetamide derivatives, enabling modifications for enhanced target binding.

Physicochemical and Pharmacokinetic Properties

- LogP : The hydroxyl group in the target compound likely reduces LogP compared to lipophilic analogs like the difluorophenyl () or diphenylpropyl () derivatives, suggesting improved bioavailability.

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A common approach to synthesize acetamides is through carbodiimide coupling reactions:

- Reagents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimides, often accompanied by a base such as triethylamine.

- Solvents: Mixed solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are used to dissolve both reactants.

- Conditions: The reaction is typically carried out at 0°C to room temperature with stirring over several hours (e.g., 16 hours).

- Workup: After completion (monitored by TLC), the reaction mixture is filtered to remove dicyclohexylurea byproduct, washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using solvent mixtures such as ethyl acetate in hexane.

This method was successfully applied in the synthesis of 4-aminophenylacetic acid derivatives, which are structurally related to the target compound.

Alternative Amide Formation Using Activated Esters or Acid Chlorides

- Preparation of acid chlorides from 2-(4-aminophenyl)acetic acid derivatives followed by reaction with 1-hydroxybutan-2-yl amine can be employed.

- The reaction is carried out in anhydrous solvents under controlled temperature to minimize side reactions.

- Triethylamine or other bases are used to scavenge HCl formed during the reaction.

Hydroxy-Substituted Side Chain Introduction

- The 1-hydroxybutan-2-yl moiety can be introduced by using the corresponding amino alcohol as a coupling partner.

- Protection of the hydroxy group might be necessary during amide bond formation to prevent unwanted side reactions.

- After coupling, deprotection yields the free hydroxy group.

Research Findings and Optimization Data

Table 1: Representative Data for Carbodiimide-Mediated Coupling of 2-(4-aminophenyl)acetic acid Derivatives

Notes on Reaction Optimization

- Use of mixed solvents enhances solubility of both reactants.

- Low temperature initiation minimizes side reactions, especially with sensitive amino groups.

- Triethylamine neutralizes acids formed, improving yield and purity.

- Purification by column chromatography is effective but may require optimization for scale-up.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Carbodiimide-mediated coupling | Mild conditions, good yields, widely used | Requires removal of urea byproducts |

| Acid chloride coupling | Faster reaction times | Acid chlorides are moisture sensitive and corrosive |

| Reductive amination (inferred) | Potentially fewer steps | Requires additional reduction step |

Q & A

Q. How can researchers develop validated analytical methods for quantifying the compound in biological matrices?

- Methodology :

- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization settings.

- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.